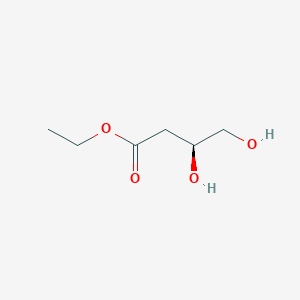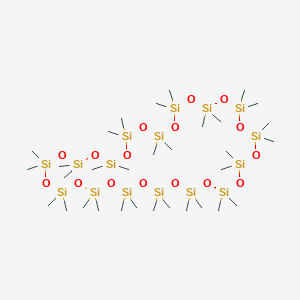
(S)-3,4-dihydroxybutanoate d'éthyle
Vue d'ensemble
Description
(S)-ethyl 3,4-dihydroxybutanoate is an organic compound that belongs to the class of beta hydroxy acids and derivatives It is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of a butanoate chain
Applications De Recherche Scientifique
(S)-ethyl 3,4-dihydroxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral intermediate in the preparation of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of biodegradable polymers.
Mécanisme D'action
Target of Action
The primary targets of (S)-ethyl 3,4-dihydroxybutanoate are Histidine ammonia-lyase and Macrophage migration inhibitory factor . Histidine ammonia-lyase is an enzyme found in Rhodobacter sphaeroides, a species of bacteria . Macrophage migration inhibitory factor is a protein found in humans .
Mode of Action
It is known to interact with its targets, leading to changes in their function . For instance, it may inhibit the activity of Histidine ammonia-lyase, affecting the metabolism of the bacteria .
Biochemical Pathways
(S)-ethyl 3,4-dihydroxybutanoate may affect the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on .
Pharmacokinetics
It is known that (s)-3,4-dihydroxybutyric acid, a related compound, is a normal human urinary metabolite that is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (ssadh) deficiency .
Result of Action
It is known that related compounds can have a variety of effects, such as triggering induced systemic resistance (isr) in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3,4-dihydroxybutanoate typically involves the esterification of (S)-3,4-dihydroxybutanoic acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (S)-ethyl 3,4-dihydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-ethyl 3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as halides or ethers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-methyl 3,4-dihydroxybutanoate
- 3,4-dihydroxybutanoic acid
- 2-deoxytetronic acid
Uniqueness
(S)-ethyl 3,4-dihydroxybutanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological systems. Compared to its methyl ester counterpart, the ethyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
ethyl (3S)-3,4-dihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYSMCMNKCLRND-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)



![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)







